molecular formula C9H14ClN B591852 (R)-1-(o-Tolyl)ethanamine hydrochloride CAS No. 856562-88-4

(R)-1-(o-Tolyl)ethanamine hydrochloride

Cat. No. B591852
CAS RN: 856562-88-4
M. Wt: 171.668
InChI Key: VNGAKUOLRVQVHG-DDWIOCJRSA-N
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Description

“®-1-(o-Tolyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H14ClN . It is typically a white to yellow sticky oil to semi-solid or solid .


Molecular Structure Analysis

The molecular structure of “®-1-(o-Tolyl)ethanamine hydrochloride” consists of 9 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The compound has a chiral center, which gives it its “®” designation .


Physical And Chemical Properties Analysis

“®-1-(o-Tolyl)ethanamine hydrochloride” is a white to yellow sticky oil to semi-solid or solid . Its molecular weight is 171.67 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found .

Scientific Research Applications

Synthesis and Resolution

  • Efficient Synthesis in Drug Development : The compound plays a role in the efficient synthesis of key intermediates for drug development, such as in the synthesis of cinacalcet hydrochloride, a drug for secondary hyperparathyroidism (Mathad et al., 2011).

Biocidal and Corrosion Inhibition Properties

  • Multifunctional Biocide : It has applications as a multifunctional biocide in recirculating cooling water systems, displaying broad-spectrum activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Chemical Resolution Processes

  • Resolution of Chiral Compounds : The compound is used in the resolution of chiral compounds, such as in the resolution of 1-phenyl-2-(p-tolyl)ethylamine, a process important for industrial scale applications (Pallavicini et al., 2003).

Antihistamine and Antiamoebic Activity

  • Pharmacological Activity Prediction : It is involved in quantitative structure-activity relationship analysis for antihistamine activity, aiding in the prediction of pharmacological activity of new drug candidates (Brzezińska, Kośka & Walczyński, 2003).
  • Antiamoebic Activity : Its derivatives have been studied for antiamoebic activity against strains like Entamoeba histolytica, contributing to the development of new treatments for amoebic infections (Zaidi et al., 2015).

Renewable Surfactants

  • Synthesis of Renewable Surfactants : It is utilized in the hydroaminomethylation of terpenes for producing renewable surfactants, which have applications in more environmentally friendly cleaning products (Faßbach et al., 2017).

Radiochemical Synthesis

  • Synthesis of Radiochemicals : The compound is used in the synthesis of radiochemicals, like 2-Bromo-[1-14C]ethanamine hydrobromide, which are important for various research and diagnostic applications (Bach & Bridges, 1982).

Computational Chemistry

  • Computational Chemistry Studies : It plays a role in the study of pyrolysis and cracking reactions in computational chemistry, which is significant for understanding complex chemical processes (Almatarneh et al., 2016).

Future Directions

The future directions for research and applications of “®-1-(o-Tolyl)ethanamine hydrochloride” are not clear from the available information. It could potentially be used in a variety of chemical reactions or processes, depending on its properties and reactivity .

properties

IUPAC Name

(1R)-1-(2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGAKUOLRVQVHG-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(o-Tolyl)ethanamine hydrochloride

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